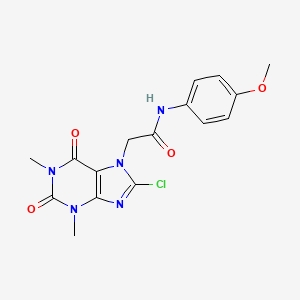![molecular formula C21H14N4O3 B10870320 4-nitro-N-[3-(quinoxalin-2-yl)phenyl]benzamide](/img/structure/B10870320.png)
4-nitro-N-[3-(quinoxalin-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITRO-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C21H14N4O3. This compound features a quinoxaline moiety, which is a nitrogen-containing heterocyclic structure, and a nitrobenzamide group. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-NITRO-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance. The general steps include:
Preparation of the Aryl Halide: The starting material, an aryl halide, is synthesized through halogenation of the corresponding aromatic compound.
Formation of the Organoboron Compound: The organoboron compound is prepared via hydroboration or other suitable methods.
Coupling Reaction: The aryl halide and organoboron compound are reacted in the presence of a palladium catalyst and a base to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Chemical Reactions Analysis
4-NITRO-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a metal catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide or quinoxaline rings, allowing for further functionalization.
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-NITRO-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-NITRO-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt viral replication in infected cells .
Comparison with Similar Compounds
Similar compounds to 4-NITRO-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE include other quinoxaline derivatives and nitrobenzamides. These compounds share structural similarities but may differ in their biological activities and therapeutic potential. For instance:
N-(4-(quinazolin-2-yl)phenyl)benzamide: This compound has shown potent anti-angiogenesis activities and is being studied for its anti-cancer properties.
Other Quinoxaline Derivatives: These include compounds with various substitutions on the quinoxaline ring, which can alter their pharmacological profiles and applications.
Properties
Molecular Formula |
C21H14N4O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-nitro-N-(3-quinoxalin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C21H14N4O3/c26-21(14-8-10-17(11-9-14)25(27)28)23-16-5-3-4-15(12-16)20-13-22-18-6-1-2-7-19(18)24-20/h1-13H,(H,23,26) |
InChI Key |
MBVLAEKJICEHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B10870242.png)

![N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B10870262.png)
![Methyl 5-chloro-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10870268.png)

![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870283.png)
![2-(1,3-benzothiazol-2-yl)-5-butyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10870286.png)
![2-[7-(furan-2-yl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol](/img/structure/B10870292.png)
![1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10870297.png)
![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870305.png)
![2-(5-chloro-2-phenoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10870306.png)
![3-({[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B10870309.png)

![N-Phenyl-2-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B10870319.png)
